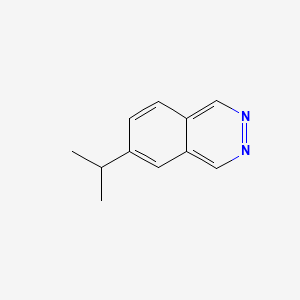

Phthalazine, 6-(1-methylethyl)-

CAS No.: 122882-99-9

Cat. No.: VC8430000

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122882-99-9 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 6-propan-2-ylphthalazine |

| Standard InChI | InChI=1S/C11H12N2/c1-8(2)9-3-4-10-6-12-13-7-11(10)5-9/h3-8H,1-2H3 |

| Standard InChI Key | OVBJAABCEPSUNB-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC2=CN=NC=C2C=C1 |

| Canonical SMILES | CC(C)C1=CC2=CN=NC=C2C=C1 |

Introduction

Structural and Chemical Properties

Phthalazine, 6-(1-methylethyl)- belongs to the phthalazine family, a class of bicyclic N-heterocycles distinguished by two adjacent nitrogen atoms within the pyridazine ring. The isopropyl group at the 6th position introduces steric and electronic modifications that enhance its interaction with biological targets. While the exact molecular formula is context-dependent, derivatives such as 4-(4-isopropylphenyl)phthalazin-1(2H)-one (C₁₇H₁₆N₂O) demonstrate how substituents influence solubility and reactivity .

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for its inhibitory activity. Spectroscopic analyses, including IR and ¹H-NMR, confirm characteristic absorptions for carbonyl (1664 cm⁻¹) and NH groups (3155 cm⁻¹) . These properties underpin its versatility in forming hybrids and derivatives for targeted therapeutic applications.

Synthetic Methodologies

Condensation and Cyclization Reactions

A common synthesis route involves the condensation of ω-tetrachloroxylene with hydrazine hydrate, followed by cyclization under acidic conditions . For example, reacting 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate yields 4-(4-isopropylphenyl)phthalazin-1(2H)-one, a precursor for further functionalization . This method achieves yields exceeding 80% under optimized reflux conditions in ethanol.

Functionalization Strategies

Schiff base formation is a key strategy for introducing antimicrobial moieties. Condensation of phthalazinone hydrazides with aromatic aldehydes (e.g., p-nitrobenzaldehyde) produces Schiff bases with imine (C=N) linkages, as evidenced by IR absorptions at 1579–1584 cm⁻¹ . Subsequent reactions with phenylisothiocyanate or furoyl chloride yield diazetidine and acylated derivatives, respectively, enhancing bioactivity .

Table 1: Representative Synthetic Routes and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, ethanol | 4-(4-isopropylphenyl)phthalazin-1(2H)-one | 85 |

| Schiff Base Formation | p-Nitrobenzaldehyde, ethanol | N-(4-nitrobenzylidene)phthalazinone | 78 |

| Glycosylation | 2-Bromoglucoside tetraacetate | Peracetylated N-glycoside | 92 |

Biological Activities and Mechanisms

Anticancer Activity

Phthalazine derivatives exhibit potent anticancer effects through dual mechanisms: tubulin polymerization inhibition and apoptosis induction. In the NCI 60-cell line panel, derivatives such as 6b and 7b demonstrated >90% growth inhibition against leukemia and colon cancer cells at micromolar concentrations .

Table 2: Anticancer Activity of Select Derivatives

| Compound | Target Cell Line | Growth Inhibition (%) | Mechanism |

|---|---|---|---|

| 6b | Leukemia (CCRF-CEM) | 94 | Tubulin destabilization |

| 7b | Colon (HCT-116) | 106.99 | PARP inhibition |

| 16d | Breast (MCF-7) | 116.00 | EGFR blockade |

Antimicrobial Efficacy

Novel phthalazine hybrids show broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. Compounds 5a and 23 from J-STAGE studies inhibited Pseudomonas aeruginosa with MIC values of 8 µg/mL, surpassing amoxicillin . Fungistatic effects against Candida albicans were also observed, linked to cell wall disruption via chitin synthase inhibition .

Enzyme Inhibition

Phthalazine derivatives target critical enzymes in disease pathways:

-

Poly(ADP-ribose) polymerase (PARP): Inhibition disrupts DNA repair in cancer cells .

-

Vascular endothelial growth factor receptor (VEGFR): Blockade suppresses tumor angiogenesis .

-

Cyclooxygenase-2 (COX-2): Anti-inflammatory effects via prostaglandin suppression .

Structure-Activity Relationships (SAR)

The isopropyl group at position 6 enhances hydrophobic interactions with target proteins, improving binding affinity. Substitutions at the 1- and 4-positions with electron-withdrawing groups (e.g., nitro) amplify anticancer activity, while glycosylation improves solubility and bioavailability . Schiff bases with aromatic aldehydes exhibit enhanced antimicrobial potency due to increased membrane permeability .

Challenges and Future Directions

Current limitations include moderate bioavailability and off-target effects. Future research should focus on:

-

Nanoparticle delivery systems to enhance tumor-specific uptake.

-

Hybridization with fluoroquinolones to broaden antimicrobial spectra.

-

Computational modeling to optimize interactions with VEGFR and PARP.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume